molecular formula C17H18N2O B14606554 (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine CAS No. 58758-14-8

(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine

Cat. No.: B14606554
CAS No.: 58758-14-8
M. Wt: 266.34 g/mol
InChI Key: WSSNHUZNQYLMJK-UHFFFAOYSA-N
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Description

(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylmethanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine typically involves the reaction of 2-(morpholin-4-yl)aniline with benzaldehyde under acidic or basic conditions to form the imine linkage. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of N-phenylmorpholine oxides.

    Reduction: Formation of N-phenylmorpholine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylmorpholine: Lacks the imine group but shares the morpholine and phenyl moieties.

    Benzylideneaniline: Contains the imine linkage but lacks the morpholine ring.

    Morpholine derivatives: Various compounds with different substituents on the morpholine ring.

Uniqueness

(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine is unique due to the combination of the morpholine ring and the imine linkage, which imparts distinct chemical and biological properties

Properties

CAS No.

58758-14-8

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-(2-morpholin-4-ylphenyl)-N-phenylmethanimine

InChI

InChI=1S/C17H18N2O/c1-2-7-16(8-3-1)18-14-15-6-4-5-9-17(15)19-10-12-20-13-11-19/h1-9,14H,10-13H2

InChI Key

WSSNHUZNQYLMJK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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